2-Ethyl-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methylpyridin-3-amine is a chemical compound with the CAS Number: 1849224-21-0 . It has a molecular weight of 136.2 . The IUPAC name for this compound is this compound . It is considered an analogue of pirlimycin, which acts as an antibiotic .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves 5-bromo-2-methylpyridin-3-amine either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2/c1-3-7-8(9)6(2)4-5-10-7/h4-5H,3,9H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule.Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produces novel pyridine derivatives . This reaction is facilitated by palladium catalysis .Physical and Chemical Properties Analysis
The compound has a molecular weight of 136.2 .Scientific Research Applications
Catalytic Applications
One notable application of derivatives similar to 2-Ethyl-4-methylpyridin-3-amine is in the realm of catalysis. For example, the synthesis of N-substituted nicotinamide and pyridyl-glyoxylamides from 3-iodopyridine showcases the compound's potential in palladium-catalyzed aminocarbonylation reactions. These reactions are pivotal for creating compounds of biological significance, indicating the compound's role in facilitating efficient and versatile chemical synthesis (Takács et al., 2007).
Reductive Amination
Another significant area of application is in reductive amination processes. A study highlighted the use of a related borane complex for the reductive amination of ketones and aldehydes. This process underscores the compound's relevance in organic synthesis, particularly in maximizing the economy of reagents and enhancing reaction yields (Burkhardt & Coleridge, 2008).
Material Science
In material science, derivatives of this compound have been employed as corrosion inhibitors. Research on the compound's analogs demonstrates their efficacy in protecting mild steel against corrosion in acidic environments. This application is crucial for extending the lifespan of metal components in industrial settings, highlighting the compound's importance beyond pharmaceutical or organic synthesis contexts (Mert et al., 2014).
Polymer Science
Furthermore, the compound's derivatives have found applications in polymer science, particularly in the formation of epoxy-silica polymers for stone conservation. This utilization underscores the compound's versatility and its potential in developing materials for cultural heritage conservation (Cardiano et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-4-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-8(9)6(2)4-5-10-7/h4-5H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHYHDZPLKSVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.